molecular formula C19H26ClNO B3860224 2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride

2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride

Cat. No.: B3860224
M. Wt: 319.9 g/mol
InChI Key: RSAZDRQZRYZHBS-UHFFFAOYSA-N
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Description

2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a phenol group attached to a phenylpropyl chain, which is further substituted with a butan-2-ylamino group. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the phenylpropyl intermediate. This intermediate is then reacted with butan-2-ylamine under controlled conditions to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol: The free base form without the hydrochloride salt.

    2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrobromide: A similar compound with a different halide salt.

    2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;acetate: A similar compound with an acetate salt.

Uniqueness

The hydrochloride form of 2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol is unique due to its enhanced solubility and stability compared to the free base or other salt forms. This makes it particularly useful in applications where these properties are critical, such as in pharmaceutical formulations.

Properties

IUPAC Name

2-[3-(butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-3-15(2)20-14-13-17(16-9-5-4-6-10-16)18-11-7-8-12-19(18)21;/h4-12,15,17,20-21H,3,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZDRQZRYZHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(C1=CC=CC=C1)C2=CC=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride
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2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride
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2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride
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2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride
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2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride
Reactant of Route 6
2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride

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